naphthalene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

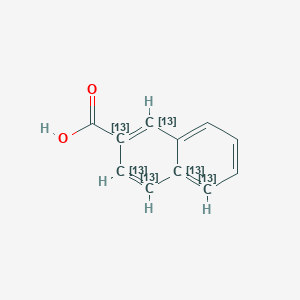

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)/i3+1,5+1,6+1,7+1,8+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBYKYZJUGYBDK-HFDCNPDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13CH]=[13C]2[13CH]=[13CH][13C](=[13CH]C2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Scientific Significance of Naphthalene-2-Carboxylic Acid

An In-depth Technical Guide to the Physicochemical Properties of Naphthalene-2-Carboxylic Acid

This compound, also known as 2-naphthoic acid, is a simple polycyclic aromatic hydrocarbon derivative featuring a naphthalene core with a carboxylic acid group at the C-2 position.[1][2][3] While structurally unassuming, this compound serves as a critical building block and a molecular probe in diverse scientific fields. For drug development professionals, its rigid scaffold and functional handle are instrumental in designing receptor antagonists and other bioactive molecules. For materials scientists, it is a precursor for synthesizing specialized polymers, dyes, and photosensitive materials.[4]

Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise. These parameters—solubility, acidity (pKa), and lipophilicity (LogP)—govern its behavior in both biological and chemical systems. They dictate everything from its absorption and distribution in a physiological environment to its reactivity and processability in a synthetic one. This guide provides an in-depth analysis of these core properties, supported by field-proven experimental protocols, to empower researchers and scientists in their practical applications.

Core Physicochemical Data Summary

A molecule's identity and behavior are quantitatively defined by its physicochemical properties. The following table consolidates the essential data for this compound, compiled from verified sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈O₂ | [2][3][4][5] |

| Molecular Weight | 172.18 g/mol | [2][4] |

| Appearance | White to light yellow crystalline solid/powder | [3][4][6] |

| Melting Point | 183 - 187 °C | [5][6] |

| Acid Dissociation Constant (pKa) | 4.17 - 4.2 (at 25 °C) | [2][3][5] |

| Water Solubility | <0.5 g/L (20 °C); Partially soluble | [5][7] |

| Organic Solvent Solubility | Soluble in ethanol, ether, chloroform, and methanol | [5][7] |

| Octanol/Water Partition Coeff. (LogP) | 2.538 - 3.3 | [2][8] |

| Flash Point | 205 °C | [2][5] |

Analysis of Key Physicochemical Properties

Acidity and Ionization (pKa)

The pKa of this compound is consistently reported to be approximately 4.2.[3] This value is fundamental to understanding its behavior in aqueous solutions, particularly physiological systems where pH varies.

-

Causality and Implication: The Henderson-Hasselbalch equation dictates that at a pH below the pKa (e.g., in the stomach, pH ~1.5-3.5), the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This state is more lipophilic and favors absorption across lipid membranes. Conversely, at a pH above the pKa (e.g., in the intestines or blood plasma, pH ~7.4), the molecule will exist primarily in its ionized, deprotonated carboxylate form (-COO⁻). This anionic form is significantly more water-soluble but less able to passively diffuse across cell membranes. Therefore, predicting the ionization state is a cornerstone of pharmacokinetic modeling for any drug candidate based on this scaffold.

Solubility Profile

The solubility of a compound is a critical determinant of its utility, impacting everything from formulation development to reaction kinetics. This compound exhibits a classic amphipathic solubility profile.

-

Aqueous Solubility: Its solubility in water is low.[5][7] This is a direct consequence of its molecular structure. The large, hydrophobic naphthalene ring system dominates the molecule's character, limiting favorable interactions with polar water molecules.[7]

-

Organic Solubility: The compound is readily soluble in various organic solvents, including ethanol, ether, and methanol.[5][7] This is because the nonpolar naphthalene core interacts favorably with the nonpolar regions of these solvents.

-

Controlling Factors: Solubility is not a static value. It is influenced significantly by both temperature and pH.[7] As temperature increases, solubility generally increases.[7] As discussed above, increasing the pH above the pKa deprotonates the carboxylic acid, forming the more soluble naphthoate salt, which dramatically enhances aqueous solubility.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or "oil-loving" nature. With a LogP value around 2.5-3.3, this compound is moderately lipophilic.[2][8]

-

Expert Insight: This LogP value places it in an interesting region for drug development. It is lipophilic enough to suggest potential for good membrane permeability but not so high as to risk problems with poor aqueous solubility, metabolic instability, or nonspecific binding. It is a crucial parameter used in early-stage drug discovery to predict a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Self-Validating Experimental Protocols

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used to generate it. The following protocols describe self-validating systems for determining the key parameters of this compound.

Protocol 1: Determination of pKa by Potentiometric Titration

This method provides a reliable measure of the pKa by tracking the pH of an aqueous solution of the acid as it is neutralized with a strong base. The pKa is the pH at which exactly half of the acid has been neutralized.[9]

Methodology:

-

Preparation: Accurately weigh approximately 50-100 mg of this compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 methanol:water) to a final volume of 50 mL. The co-solvent is necessary due to the low aqueous solubility of the neutral form.

-

System Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration: Place the solution in a jacketed beaker maintained at 25 °C and immerse the calibrated pH electrode and a magnetic stirrer.

-

Data Collection: Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is determined by finding the pH at the half-equivalence point (i.e., the pH at which half the volume of NaOH required to reach the equivalence point has been added).[9]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Quantification and Solubility via HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying this compound in solution, which is essential for solubility determination. The method's validity comes from the linear relationship between concentration and detector response, verified by a calibration curve.

Methodology:

-

Stock Solution & Calibration Standards:

-

Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol.

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., from 1 µg/mL to 100 µg/mL).

-

-

HPLC Conditions (Isocratic Method):

-

Column: C18 reverse-phase column (e.g., Kromasil ODS).[10]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid to ensure the analyte is in its protonated form.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 212 nm or the λmax of the compound).[10]

-

Injection Volume: 10 µL.

-

-

Calibration Curve:

-

Inject each calibration standard in triplicate.

-

Plot the mean peak area from the chromatogram against the known concentration of each standard.

-

Perform a linear regression on the data. A coefficient of determination (R²) ≥ 0.999 is required to confirm linearity.[10]

-

-

Solubility Determination (Shake-Flask Method):

-

Add an excess amount of solid this compound to a known volume of purified water in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant, taking care not to disturb the solid.

-

Filter the sample through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample, and then back-calculate to find the concentration in the original supernatant, which represents the aqueous solubility.

-

Caption: Integrated workflow for HPLC method validation and solubility determination.

Structure-Property Relationships

The physicochemical properties of this compound are a direct manifestation of its chemical structure. The interplay between the hydrophobic naphthalene core and the hydrophilic carboxylic acid group defines its overall character.

Caption: Relationship between molecular structure and key physicochemical properties.

This diagram illustrates that the bulky, aromatic naphthalene core is the primary driver of the molecule's low water solubility and moderate-to-high lipophilicity. In contrast, the carboxylic acid functional group is responsible for its acidic nature (pKa) and provides a mechanism to modulate aqueous solubility through pH adjustment. This dual character is precisely what makes the molecule a versatile tool for scientists and researchers.

References

-

This compound - ChemBK. (2024-04-09). ChemBK. Available from: [Link]

-

2-Naphthoic acid - Solubility of Things. Solubility of Things. Available from: [Link]

-

Naphthalene - Wikipedia. Wikipedia. Available from: [Link]

- EP0212221B1 - Process for the preparation of naphthalene-2,6-dicarboxylic acid - Google Patents. Google Patents.

-

2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem. National Institutes of Health, National Library of Medicine. Available from: [Link]

-

2-Naphthoic acid - Wikipedia. Wikipedia. Available from: [Link]

-

Chemical Properties of 2-Naphthalenecarboxylic acid (CAS 93-09-4) - Cheméo. Cheméo. Available from: [Link]

-

Analytical Method Development of 2,6-dimethylnaphthalene Dicarboxylate (2,6-NDC) and 2,6-naphthalene Dicarboxylic Acid (2,6-NDA) in Poly (ethylene naphthalate) (PEN) - ResearchGate. ResearchGate. Available from: [Link]

Sources

- 1. Naphthalene - Wikipedia [en.wikipedia.org]

- 2. 2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chembk.com [chembk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-Naphthalenecarboxylic acid (CAS 93-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Naphthalene-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract: This comprehensive technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of naphthalene-2-carboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical aspects of spectral interpretation. It offers a thorough examination of chemical shifts, coupling constants, and peak assignments, supported by field-proven insights and authoritative references. The guide also includes a detailed experimental protocol for acquiring high-quality ¹H NMR data for this compound, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound and the Power of ¹H NMR

This compound, a derivative of the bicyclic aromatic hydrocarbon naphthalene, serves as a crucial building block in the synthesis of a wide array of organic compounds, including dyes, pharmaceuticals, and other functional materials. Its rigid structure and defined chemical reactivity make it a valuable scaffold in medicinal chemistry and materials science.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the magnetic properties of hydrogen nuclei within a molecule, ¹H NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of protons. A thorough understanding of the ¹H NMR spectrum of this compound is therefore paramount for confirming its identity, assessing its purity, and understanding its electronic properties.

This guide will provide a granular analysis of the ¹H NMR spectrum of this compound, moving beyond a superficial overview to explain the causal relationships between molecular structure and spectral appearance.

Deciphering the ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound, while seemingly complex due to the presence of seven aromatic protons, can be systematically interpreted by considering the electronic effects of the carboxylic acid substituent and the inherent symmetry of the naphthalene ring system. The spectrum is typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.

The carboxylic acid proton itself typically appears as a broad singlet at a very downfield chemical shift (often >10 ppm), a region not always shown in standard aromatic spectra. The seven aromatic protons give rise to a series of multiplets in the aromatic region, generally between 7.5 and 8.7 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~8.6 - 8.7 | Singlet (or narrow doublet) | - |

| H3 | ~8.0 - 8.1 | Doublet | ~8.5 |

| H4 | ~7.9 - 8.0 | Doublet | ~8.0 |

| H8 | ~7.9 - 8.0 | Doublet | ~8.0 |

| H5 | ~7.9 - 8.0 | Doublet | ~8.0 |

| H6 | ~7.5 - 7.6 | Triplet (or multiplet) | ~7.5 |

| H7 | ~7.5 - 7.6 | Triplet (or multiplet) | ~7.5 |

| COOH | >10 | Broad Singlet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

Unraveling the Proton Assignments: A Step-by-Step Rationale

The interpretation of the aromatic region is grounded in understanding the electronic influence of the electron-withdrawing carboxylic acid group and the spin-spin coupling patterns between adjacent protons.

-

The Most Deshielded Proton (H1): The proton at the C1 position is the most deshielded (appears at the highest chemical shift) due to a combination of two effects. Firstly, it is in the ortho position to the strongly electron-withdrawing carboxylic acid group, which reduces the electron density around it. Secondly, it experiences a through-space deshielding effect from the carbonyl group's magnetic anisotropy. This often results in a distinct singlet or a very narrowly split doublet, as its only close neighbor, H8, is five bonds away, leading to negligible coupling.

-

The AB System of H3 and H4: The protons on the same ring as the substituent, H3 and H4, along with H1, form a distinct spin system. H3 is meta to the carboxylic acid and is coupled to H4. H4 is in turn coupled to H3 and H5. The signal for H3 typically appears as a doublet due to coupling with H4.

-

The Protons of the Unsubstituted Ring (H5, H6, H7, H8): The protons on the second, unsubstituted ring (H5, H6, H7, and H8) behave more like those in naphthalene itself, though they are still influenced by the substituent on the other ring. H5 and H8 are in the alpha positions and are typically more deshielded than the beta protons (H6 and H7). They often appear as doublets due to coupling with their respective neighbors. H6 and H7 are in the beta positions and are generally more shielded. They are coupled to their neighbors on both sides, often resulting in complex multiplets that can be approximated as triplets.

The Significance of Coupling Constants

The magnitude of the coupling constant (J-value) provides valuable information about the spatial relationship between coupled protons.[1]

-

Ortho Coupling (³J): The coupling between protons on adjacent carbons (e.g., H3-H4, H5-H6, H6-H7, H7-H8) is referred to as ortho coupling. For aromatic systems, these values are typically in the range of 6-9 Hz.

-

Meta Coupling (⁴J): Coupling between protons separated by three bonds (e.g., H1-H3) is known as meta coupling and is significantly smaller, usually in the range of 1-3 Hz. This is often not resolved in lower-field NMR spectra.

-

Para Coupling (⁵J): Coupling over four bonds (e.g., H1-H4) is termed para coupling and is typically less than 1 Hz, and therefore rarely observed.

Visualizing the Structure and Connectivity

A clear visualization of the molecular structure and the through-bond proton-proton interactions is essential for a comprehensive understanding of the ¹H NMR spectrum.

Figure 1: Molecular structure of this compound with proton numbering and key through-bond coupling interactions.

Experimental Protocol for High-Quality ¹H NMR Acquisition

To obtain a reliable and interpretable ¹H NMR spectrum of this compound, a standardized and carefully executed experimental procedure is crucial.

Sample Preparation

-

Analyte: this compound (purity >98%).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of complex multiplets.

-

Pulse Sequence: A standard one-pulse sequence is generally sufficient for ¹H NMR acquisition.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 16 ppm is adequate to cover the aromatic and carboxylic acid proton regions.

-

Number of Scans: A sufficient number of scans (typically 16 to 64) should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

-

-

Processing Parameters:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Self-Validating Systems and Trustworthiness in Data Interpretation

The interpretation of the ¹H NMR spectrum of this compound is a self-validating process. The consistency between the observed chemical shifts, multiplicities, and coupling constants with the known principles of NMR spectroscopy and the electronic effects of the substituent provides a high degree of confidence in the structural assignment. For instance, the observation of a highly deshielded singlet for H1, coupled with the characteristic patterns for the other aromatic protons, strongly supports the 2-substituted naphthalene structure. Any deviation from this expected pattern would warrant further investigation into the sample's purity or the presence of isomers.

Conclusion: A Powerful Tool for Structural Verification

The ¹H NMR spectrum of this compound provides a wealth of information that is critical for its unambiguous identification and characterization. By carefully analyzing the chemical shifts, coupling patterns, and integration of the proton signals, researchers can confidently verify the structure and purity of this important synthetic intermediate. This in-depth understanding is fundamental for its effective application in drug discovery, materials science, and other areas of chemical research.

References

-

ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermal Decomposition Profile of Naphthalene-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene-2-carboxylic acid, a key intermediate in the synthesis of dyes, pharmaceuticals, and other organic materials, exhibits a distinct thermal decomposition profile characterized primarily by decarboxylation. Understanding this profile is critical for defining its processing limits, ensuring stability in formulations, and controlling chemical transformations at elevated temperatures. This guide provides a comprehensive analysis of the thermal decomposition of this compound, detailing the experimental methodologies for its characterization, the stages of its decomposition, the underlying mechanistic principles, and the practical implications for its use in research and development.

Introduction: The Significance of Thermal Stability

The thermal stability of an active pharmaceutical ingredient (API) or a chemical intermediate is a cornerstone of its developmental lifecycle. For this compound (also known as 2-naphthoic acid), a molecule with the chemical formula C₁₁H₈O₂, its behavior under thermal stress dictates its suitability for various applications. From melt processing to its incorporation into high-performance polymers, a thorough understanding of its decomposition temperature, products, and kinetics is paramount.

This technical guide serves as a senior application scientist's perspective on elucidating the thermal decomposition profile of this compound. It moves beyond a simple recitation of data to explain the causality behind the analytical techniques employed and the interpretation of the resulting data.

Physicochemical Properties of this compound

A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its thermal decomposition.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂ | [1] |

| Molar Mass | 172.18 g/mol | [1] |

| Melting Point | 185-187 °C | [2] |

| Appearance | White to beige crystalline powder | [2] |

| Solubility | Soluble in alcohol and diethyl ether; slightly soluble in hot water. | [2] |

Experimental Determination of Thermal Decomposition

The primary techniques for investigating the thermal decomposition of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature.

Experimental Workflow

The logical flow for characterizing the thermal decomposition of this compound is outlined below. This workflow ensures a comprehensive understanding of both the mass loss events and the associated energetic changes.

Sources

An In-depth Technical Guide on the Physicochemical Properties of Naphthalene-2-carboxylic Acid: Melting and Boiling Points

Abstract

Naphthalene-2-carboxylic acid (also known as 2-naphthoic acid) is a pivotal aromatic carboxylic acid, serving as a fundamental building block in the synthesis of pharmaceuticals, dyes, and performance polymers.[1] A precise understanding of its thermal properties, specifically its melting and boiling points, is a critical prerequisite for its effective use in chemical synthesis, process development, and quality control. This guide provides a comprehensive examination of these properties, detailing the theoretical underpinnings, validated experimental protocols for their determination, and expert insights into data interpretation and troubleshooting. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's physicochemical characteristics.

Core Physicochemical and Thermal Properties

This compound (CAS 93-09-4) is a white to beige crystalline solid at standard conditions.[1][2][3] Its thermal behavior is dictated by its molecular structure: a rigid naphthalene ring system coupled with a carboxylic acid functional group. This structure facilitates strong intermolecular forces, including hydrogen bonding between the carboxylic acid moieties and π-π stacking interactions between the aromatic naphthalene rings. These forces must be overcome by thermal energy to induce phase transitions from solid to liquid (melting) and from liquid to gas (boiling), resulting in relatively high melting and boiling points.

Summary of Physical Data

The key thermal properties of this compound are summarized below. These values represent the consensus from multiple authoritative sources and serve as a benchmark for experimental verification.

| Property | Value | Source(s) |

| Melting Point | 184 - 187 °C | [1][2][3][4][5] |

| 185.5 °C | [6] | |

| Boiling Point | 300 °C | [2][3][6] |

| Molecular Formula | C₁₁H₈O₂ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | White to pale yellow powder/solid | [1] |

| pKa (at 25°C) | 4.17 | [3] |

Experimental Determination of Melting Point

The melting point of a crystalline solid is a fundamental indicator of its identity and purity. For a pure compound, the melting point is a sharp, well-defined temperature range, typically 0.5–1 °C.[3] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1][7] An observed range of 5°C or more is a strong indication of an impure compound.[8]

Principle of the Capillary Method

The most common and pharmacopeia-accepted technique for melting point determination is the capillary method.[3] A small, finely powdered sample is packed into a thin-walled glass capillary tube and heated in a calibrated apparatus.[5] The temperatures at which the first droplet of liquid appears (onset) and at which the entire sample becomes a transparent liquid (clear point) are recorded to define the melting range.

Validated Protocol for Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which provides precise temperature control and observation.

I. Sample Preparation:

-

Ensure Dryness: The this compound sample must be completely dry. Solvents, including residual water, will act as impurities and cause melting point depression.[2][4]

-

Create a Fine Powder: If the sample consists of large crystals, gently pulverize it into a fine, homogeneous powder using a mortar and pestle. This ensures uniform heating and efficient packing.[7]

-

Load the Capillary Tube: Invert a one-end-sealed capillary tube and press the open end into the powder.[2] Tap the sealed end gently on a hard surface to compact the powder. To achieve dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop several times.[4]

-

Verify Sample Height: The packed sample height should be 2–3 mm.[2][3] A sample column taller than 3 mm can lead to an artificially broad melting range due to inefficient heat transfer through the sample.[4]

II. Instrument Operation & Measurement:

-

Set Parameters: Set the starting temperature on the apparatus to approximately 15-20°C below the expected melting point of 185°C.[2][4]

-

Initial Rapid Heating: Program a rapid heating ramp (e.g., 10-20°C/min) to quickly approach the expected melting point.

-

Slow Heating Ramp: Set the ramp rate to a slow 1-2°C per minute for the final 15°C leading up to and through the melt.[9] A fast heating rate during the phase transition is a primary source of error, as it does not allow the sample and thermometer to reach thermal equilibrium.[10]

-

Record the Melting Range:

-

Report the Result: The result is reported as the range T1 – T2.

-

Cooling and Re-testing: Allow the apparatus to cool significantly before running another sample. Never re-melt a sample that has already been melted and re-solidified, as the crystal structure may have changed, leading to an inaccurate reading. Always use a fresh sample in a new capillary tube for repeat measurements.[4][10]

Workflow and Data Interpretation

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For a high-melting-point solid like this compound, determining the boiling point requires first melting the substance. The high boiling point (300°C) also presents a risk of decomposition, making a micro-scale method preferable to minimize sample use and potential hazards.

Principle of the Siwoloboff Method

The Siwoloboff method is a micro-technique for determining boiling points.[11] A small sample is heated in a test tube along with an inverted, sealed-end capillary tube. As the sample heats, the air trapped in the capillary expands. When the sample's boiling point is reached, its vapor pressure overcomes the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. The system is then allowed to cool. The boiling point is the temperature at which the vapor pressure inside the capillary equals the external atmospheric pressure, causing the liquid to be drawn up into the capillary tube.[11]

Validated Protocol for Micro Boiling Point Determination

I. Apparatus Assembly:

-

Sample Addition: Place a small amount (approx. 100-200 mg) of this compound into a small (e.g., 6x50 mm) test tube.

-

Heating Bath: Use a Thiele tube or a beaker filled with a high-temperature heating medium (e.g., mineral oil or silicone oil). Place the sample tube into the heating bath.

-

Inverted Capillary: Place a melting point capillary tube (sealed at one end) into the sample tube with the open end down.[11]

-

Thermometer Placement: Attach the sample tube to a high-temperature thermometer. The bottom of the sample tube should be level with the center of the thermometer bulb. Immerse the assembly in the heating bath, ensuring the oil level is above the top of the sample.[12]

II. Measurement:

-

Heating: Gently heat the heating bath.[12] For this compound, the sample will first melt around 185°C. Continue heating.

-

Observe Bubbles: As the temperature approaches the boiling point (300°C), a stream of bubbles will emerge from the inverted capillary's open end. This is due to the expansion of trapped air and vaporized sample.

-

Identify Boiling: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the sample is boiling vigorously and its vapor pressure exceeds the atmospheric pressure.[12]

-

Cooling and Observation: Remove the heat source and allow the apparatus to cool slowly.

-

Record Boiling Point: The stream of bubbles will slow and eventually stop. The moment the bubbling ceases and the liquid is drawn into the capillary tube, read the temperature on the thermometer. This is the experimental boiling point.[11][12]

-

Record Pressure: Always record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Workflow for Micro Boiling Point Determination

Caption: Workflow for Micro Boiling Point Determination.

References

-

This compound , ChemBK. Available at: [Link]

-

2-Naphthoic acid , CAS Common Chemistry. Available at: [Link]

-

2-Naphthoic acid , Wikipedia. Available at: [Link]

-

2-Naphthoic acid | C11H8O2 | CID 7123 , PubChem. Available at: [Link]

-

4.3: Melting Point Determination Procedure , Chemistry LibreTexts. Available at: [Link]

-

What is Melting Point? , Mettler Toledo. Available at: [Link]

-

Measuring the Melting Point , Westlab. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination , Chemistry LibreTexts. Available at: [Link]

-

Melting point determination , SSERC. Available at: [Link]

-

Melting Point Determination , University of Calgary. Available at: [Link]

-

Siwoloboff method , Wikipedia. Available at: [Link]

-

How Do You Accurately Measure Melting Points For Purity Analysis? , Chemistry For Everyone - YouTube. Available at: [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. thinksrs.com [thinksrs.com]

- 6. westlab.com [westlab.com]

- 7. m.youtube.com [m.youtube.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 12. chymist.com [chymist.com]

Methodological & Application

Application Note & Protocol: Rapid Microwave-Assisted Synthesis of Luminescent Lanthanide-Naphthalene Dicarboxylate MOFs

Abstract

This document provides a comprehensive guide to the synthesis of lanthanide-based metal-organic frameworks (Ln-MOFs) using 2,6-naphthalenedicarboxylate (2,6-NDC) linkers via a microwave-assisted solvothermal method. This protocol is designed for researchers in materials science, chemistry, and drug development. Microwave-assisted synthesis offers significant advantages over conventional solvothermal methods, including drastically reduced reaction times, enhanced energy efficiency, and improved control over crystal size and morphology.[1][2][3][4] This guide details the underlying principles, a step-by-step synthesis protocol for a luminescent Europium/Gadolinium-NDC MOF, characterization techniques, and potential applications, particularly in the biomedical field.

Introduction: The Power of Lanthanide MOFs and Microwave Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[2][5] Lanthanide-based MOFs (Ln-MOFs) have garnered significant attention due to the unique properties of lanthanide ions (Ln³⁺), such as their large coordination numbers, flexible coordination geometries, and distinctive luminescent and magnetic properties.[5][6][7] These characteristics make Ln-MOFs highly tunable materials with potential applications in gas storage, catalysis, chemical sensing, and biomedicine.[5][7]

The incorporation of lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) is particularly valuable for creating highly luminescent materials.[6][8] The organic linker, such as 2,6-naphthalenedicarboxylate (2,6-NDC), can act as an "antenna," absorbing light energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength.[6] This property is central to their use as luminescent probes.[9]

Conventional solvothermal synthesis of Ln-MOFs can be time-consuming, often requiring reaction times of several hours to days.[10] Microwave-assisted synthesis provides a rapid and efficient alternative.[1][11] The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid, uniform heating, which accelerates nucleation and crystal growth, often reducing synthesis times to minutes.[1] This method not only improves energy efficiency but can also lead to the formation of MOFs with uniform, nano-sized crystals, which can be advantageous for applications like drug delivery.[1][3]

Causality and Experimental Design Choices

Why Naphthalene Dicarboxylate Linkers?

Naphthalene dicarboxylate (NDC) is a rigid, aromatic linker that is well-suited for building robust, porous MOF structures.[5] Its conjugated system is effective for the "antenna effect," efficiently transferring energy to lanthanide ions to produce strong luminescence.[5][6] The specific isomer, 2,6-NDC, provides a linear and rigid geometry that promotes the formation of stable, well-defined framework structures.

The Role of the Solvent System

A mixture of N,N-Dimethylformamide (DMF) and water is commonly used. DMF is a high-boiling point polar aprotic solvent that effectively dissolves the organic linker and metal salts. Water can play a role in the coordination sphere of the lanthanide ion and can influence the final structure of the MOF.[5] In microwave synthesis, the high dielectric loss of these solvents allows for efficient and rapid heating.

The Importance of Modulators

Modulators are crucial additives in MOF synthesis that control crystal size, morphology, and defectivity.[12][13][14] They are typically monofunctional ligands, like monocarboxylic acids (e.g., acetic acid), that compete with the multifunctional linker (2,6-NDC) for coordination to the metal centers.[15][16] This competitive binding slows down the nucleation and growth processes, leading to higher crystallinity and more uniform particle sizes.[15] The choice and concentration of the modulator are key parameters for tuning the properties of the final MOF product.

Experimental Section: Synthesis of a Bimetallic (Gd/Eu)-NDC MOF

This protocol describes the microwave-assisted synthesis of a mixed-lanthanide MOF, specifically a Gadolinium-framework doped with Europium for luminescence.

Materials and Equipment

| Reagent / Equipment | Grade / Specification | Supplier Example |

| Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) | 99.9% trace metals basis | Sigma-Aldrich |

| Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) | 99.9% trace metals basis | Sigma-Aldrich |

| 2,6-Naphthalenedicarboxylic acid (H₂NDC) | 98% | Alfa Aesar |

| Potassium hydroxide (KOH) | ≥85%, pellets | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Deionized Water | 18.2 MΩ·cm | Millipore System |

| Microwave Synthesis Reactor | e.g., Anton Paar Monowave | Anton Paar |

| Centrifuge | Capable of >8000 rpm | Beckman Coulter |

| Vacuum Oven | Capable of 150-200 °C | VWR |

Synthesis Workflow Diagram

Caption: Workflow for microwave-assisted synthesis of Ln-NDC MOFs.

Step-by-Step Protocol

This protocol is adapted from a procedure for a Gd/Eu-NDC MOF.[17]

-

Prepare Metal Solution: In a 20 mL glass vial, dissolve 0.858 g (1.9 mmol) of Gd(NO₃)₃·6H₂O and 0.045 g (0.1 mmol) of Eu(NO₃)₃·6H₂O in 10 mL of deionized water.

-

Expert Insight: Using a bimetallic system allows for the creation of materials where one metal (Gd) forms the bulk of the framework while the other (Eu) provides the desired functionality, in this case, luminescence.

-

-

Prepare Ligand Solution: In a separate beaker, dissolve 0.649 g (3 mmol) of 2,6-naphthalenedicarboxylic acid and 0.168 g (3 mmol) of KOH in 10 mL of deionized water. Sonication may be required to fully dissolve the components.

-

Expert Insight: KOH is used to deprotonate the carboxylic acid groups of the linker, making it a negatively charged carboxylate (NDC²⁻) that can readily coordinate to the positively charged lanthanide ions.

-

-

Combine Reagents: Transfer the ligand solution to a specialized microwave reactor vial (e.g., 30 mL G30 vial). Add the metal solution to this vial while stirring.

-

Self-Validation: A precipitate may form initially but should redissolve upon mixing to form a clear or slightly cloudy solution.

-

-

Microwave Reaction: Seal the vial and place it in the microwave synthesis reactor. Set the reaction parameters as follows.

| Parameter | Value | Rationale |

| Temperature | 120 °C | Balances reaction rate with crystal quality. |

| Hold Time | 15 minutes | Drastically shorter than conventional methods (days).[10][18] |

| Ramp Time | 2 minutes | Allows for controlled heating to the target temperature. |

| Stirring | Medium | Ensures homogeneous heating and mixing. |

| Power (Max) | 800 W | Typical for laboratory microwave reactors. |

-

Product Isolation and Washing: After the reaction is complete and the vial has cooled to a safe temperature (<50 °C), collect the resulting white crystalline powder by centrifugation (e.g., 8000 rpm for 10 minutes).

-

Discard the supernatant.

-

Wash the solid by re-suspending it in 15 mL of deionized water and centrifuging again. Repeat this step twice.

-

Wash the solid by re-suspending it in 15 mL of DMF and centrifuging. Repeat this step once.[19]

-

Finally, wash with a low-boiling-point solvent like ethanol or acetone to facilitate drying.

-

Expert Insight: The washing steps are critical to remove unreacted starting materials and residual solvent, which can block the pores of the MOF.[19][20] DMF washing is particularly effective at removing uncoordinated linkers.[19]

-

-

Activation: Dry the purified product in a vacuum oven at 150 °C overnight. This step, known as activation, removes the coordinated and guest solvent molecules from the pores of the MOF.[2]

-

Self-Validation: Successful activation is crucial for achieving high porosity and surface area, which can be confirmed by gas sorption analysis.

-

-

Storage: Store the activated, powdered Ln-NDC MOF in a desiccator to prevent re-adsorption of atmospheric moisture.

Characterization

To confirm the successful synthesis and purity of the Ln-NDC MOF, the following characterization techniques are essential.[21]

| Technique | Purpose | Expected Outcome |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline phase and purity of the material. | A diffraction pattern with sharp peaks matching a calculated or previously reported pattern for the target Ln-NDC structure.[21] |

| Thermogravimetric Analysis (TGA) | To assess thermal stability and confirm the removal of solvent molecules. | A multi-step weight loss profile: initial loss due to guest solvents, followed by a plateau, and finally decomposition of the framework at high temperatures. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the carboxylate linker to the metal ion. | Disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a shift in the C=O stretching frequency upon coordination.[20] |

| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution. | Images showing the shape (e.g., rod-like, octahedral) and uniformity of the synthesized MOF crystals.[21] |

| Photoluminescence (PL) Spectroscopy | To verify the luminescent properties of Eu-doped MOFs. | An excitation spectrum and an emission spectrum showing the characteristic sharp emission peaks of Eu³⁺, particularly the hypersensitive ⁵D₀ → ⁷F₂ transition around 613 nm.[8][22] |

| N₂ Sorption Analysis (BET) | To determine the specific surface area and porosity of the activated MOF. | A Type I or Type IV isotherm, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated. |

Applications in Drug Development and Beyond

The unique properties of Ln-NDC MOFs make them promising candidates for various applications relevant to drug development professionals:

-

Luminescent Sensing: The inherent luminescence of Eu³⁺ and Tb³⁺-doped MOFs can be quenched or enhanced in the presence of specific small molecules, ions, or biomolecules.[5][9] This allows for the development of highly sensitive and selective sensors for detecting analytes in biological fluids.

-

Drug Delivery: The porous nature of these MOFs allows for the encapsulation of therapeutic agents. The nano-sized crystals achievable with microwave synthesis can be advantageous for cellular uptake. The framework can be designed to release the drug cargo in response to specific stimuli (e.g., pH changes).

-

Bioimaging: The strong and stable luminescence of Eu-NDC MOFs, characterized by long lifetimes and sharp emission bands, makes them suitable as contrast agents for in vitro and in vivo imaging.[23]

Conclusion

The microwave-assisted synthesis of lanthanide-naphthalene dicarboxylate MOFs represents a significant advancement over traditional methods, offering a rapid, efficient, and scalable route to these highly functional materials.[4][10] By carefully controlling parameters such as reactants, modulators, and microwave conditions, researchers can tune the structural and photophysical properties of these MOFs. The detailed protocol and scientific rationale provided herein serve as a robust starting point for scientists aiming to explore the vast potential of these materials in sensing, drug delivery, and beyond.

References

- Microwave-assisted synthesis of metal–organic frameworks UiO-66 and MOF-808 for enhanced CO2/CH4 separation in PIM-1 mixed mat. (2023).

- J. F. C. (2010). Microwave-Assisted Synthesis of Metal–Organic Frameworks. Dalton Transactions.

- Microwave-assisted large scale synthesis of lanthanide metal–organic frameworks (Ln-MOFs), having a preferred conformation and photoluminescence properties. Dalton Transactions.

- Microwave-Assisted Synthesis of a Series of Lanthanide Metal–Organic Frameworks and Gas Sorption Properties. ORKG Ask.

- Microwave-Assisted Synthesis of a Series of Lanthanide Metal-Organic Frameworks and Gas Sorption Properties. (2012). Inorganic Chemistry, 51(15), 8266–8273.

- MOF synthesis method.

- Focused Microwave Assisted Synthesis of Multifunctional Eu doped Gd-MOF based Optochemical Sensor for the sensing pH and heavy metal ions. ChemRxiv.

- Structural Diversity of Four Lanthanide Metal-Organic Frameworks based on 2,6-Naphthalenedicarboxyl

- The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applic

- Multifunctional Lanthanide-Based Metal–Organic Frameworks Derived from 3-Amino-4-hydroxybenzoate: Single-Molecule Magnet Behavior, Luminescent Properties for Thermometry, and CO2 Adsorptive Capacity. (2022). Inorganic Chemistry, 61(33), 13133–13145.

- A New Microporous Lanthanide Metal–Organic Framework with a Wide Range of pH Linear Response. (2022). Molecules, 27(10), 3290.

- Structural diversity of four lanthanide metal–organic frameworks based on 2,6-naphthalenedicarboxylate: synthesis, structures and photoluminescent properties. (2020). CrystEngComm, 22(44), 7578–7585.

- The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applic

- On the Synthesis and Characterization of Lanthanide Metal-Organic Frameworks. (2022). MDPI.

- Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. (2021). Journal of the American Chemical Society, 143(47), 19742–19751.

- Modulated self-assembly of metal–organic frameworks. (2020). Chemical Society Reviews, 49(10), 2926–2945.

- Synthesis Procedure of La-NDC MOF.

- Realising the environmental benefits of metal–organic frameworks: recent advances in microwave synthesis. (2018). Journal of Materials Chemistry A, 6(25), 11634–11648.

- Lanthanide-based metal–organic frameworks (Ln-MOFs)

- Lanthanide-based metal–organic frameworks as luminescent probes. Chemical Society Reviews.

- Synthesis and Characterization of Lantanum Metal Organic Frameworks and Their Potential as Metal Cations and Oxo-Anions Sensor. (2020). Journal of Physics: Conference Series, 1567, 032078.

- Coordination modulation: a way to improve the properties of metal–organic frameworks. (2023). RSC Advances, 13(42), 29606–29621.

- 2,6-Naphthalenedicarboxylic acid. PubChem.

- A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. (2018). Journal of the American Chemical Society, 140(4), 1423–1429.

- Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. (2022).

- Realising the environmental benefits of metal–organic frameworks: recent advances in microwave synthesis. (2018).

-

Lanthanide-Organic Frameworks Constructed from 2,7-Naphthalenedisulfonate and 1 H-Imidazo[4,5- f][23]-phenanthroline: Synthesis, Structure, and Luminescence with Near-Visible Light Excitation and Magnetic Properties. (2019). Inorganic Chemistry, 58(23), 16065–16075.

Sources

- 1. Microwave-Assisted Synthesis of Metal–Organic Frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Realising the environmental benefits of metal–organic frameworks: recent advances in microwave synthesis - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C8TA02919A [pubs.rsc.org]

- 4. Realising the environmental benefits of metal–organic frameworks: recent advances in microwave synthesis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. A New Microporous Lanthanide Metal–Organic Framework with a Wide Range of pH Linear Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00271G [pubs.rsc.org]

- 8. Structural diversity of four lanthanide metal–organic frameworks based on 2,6-naphthalenedicarboxylate: synthesis, structures and photoluminescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. Lanthanide-based metal–organic frameworks as luminescent probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Microwave-assisted large scale synthesis of lanthanide metal–organic frameworks (Ln-MOFs), having a preferred conformation and photoluminescence properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. US7880026B2 - MOF synthesis method - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Modulated self-assembly of metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. ac1.hhu.de [ac1.hhu.de]

- 15. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks | MDPI [mdpi.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. On the Synthesis and Characterization of Lanthanide Metal-Organic Frameworks | MDPI [mdpi.com]

- 22. Lanthanide-Organic Frameworks Constructed from 2,7-Naphthalenedisulfonate and 1 H-Imidazo[4,5- f][1,10]-phenanthroline: Synthesis, Structure, and Luminescence with Near-Visible Light Excitation and Magnetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Naphthalene-2-carboxylic Acid as a Selective Fluorescent Probe for Al³⁺ Detection

Introduction: The Critical Need for Selective Aluminum Sensing

Aluminum (Al³⁺), the most abundant metal in the Earth's crust, has become ubiquitous in modern life, with applications ranging from cookware and food additives to water purification. However, an increasing body of evidence links excessive Al³⁺ exposure to significant health concerns, including neurodegenerative diseases and bone disorders. This has created a critical need for sensitive, selective, and reliable methods for detecting Al³⁺ in biological and environmental systems. Fluorescent probes have emerged as a powerful tool for this purpose due to their high sensitivity, operational simplicity, and capacity for real-time monitoring and cellular imaging.[1][2]

Naphthalene and its derivatives are particularly well-suited for developing fluorescent sensors.[3] Their rigid, planar structure and extensive π-conjugated system contribute to high quantum yields and excellent photostability.[3][4] The photophysical properties of the naphthalene scaffold can be finely tuned by the type and position of substituents, making it a versatile platform for designing chemosensors.[4][5] This document provides a comprehensive guide to the application of a simple yet effective naphthalene derivative, Naphthalene-2-carboxylic acid, as a "turn-on" fluorescent probe for the selective detection of Al³⁺.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

This compound itself exhibits weak intrinsic fluorescence. The sensing mechanism for Al³⁺ is based on a process known as Chelation-Enhanced Fluorescence (CHEF). In the absence of Al³⁺, the excited state of the molecule can be deactivated through non-radiative pathways, such as photoinduced electron transfer (PET) or intramolecular vibrations and rotations involving the carboxylic acid group, resulting in low fluorescence emission.

Upon the introduction of Al³⁺, the carboxylate group (–COO⁻) and the adjacent naphthalene ring act as a bidentate ligand, chelating the Al³⁺ ion. This complex formation has two key consequences:

-

Inhibition of PET: The binding of the electron-deficient Al³⁺ ion suppresses the PET process, closing this non-radiative decay channel.[6]

-

Structural Rigidity: Chelation restricts the free rotation of the C-C bond between the naphthalene ring and the carboxyl group, increasing the rigidity of the molecular structure.

Both of these effects significantly reduce the efficiency of non-radiative decay pathways, forcing the excited molecule to relax primarily through radiative emission of photons. This results in a pronounced, dose-dependent increase in fluorescence intensity—a "turn-on" response—that is characteristic of the probe's interaction with Al³⁺.

Caption: Proposed "turn-on" sensing mechanism for Al³⁺ detection.

Application Notes

Key Features and Advantages

-

High Selectivity: The probe demonstrates a significant fluorescence enhancement specifically for Al³⁺, with minimal interference from other common and biologically relevant metal ions.[6][7][8]

-

"Turn-On" Response: The clear transition from a weakly fluorescent to a highly fluorescent state upon Al³⁺ binding provides a high signal-to-background ratio, enhancing sensitivity.[1][7]

-

Sensitivity: The probe can detect Al³⁺ at micromolar (µM) and even nanomolar (nM) concentrations, making it suitable for various applications.[5][7][9]

-

Simplicity: this compound is a commercially available and structurally simple compound, making this sensing system cost-effective and easy to implement.[10][11]

Quantitative Data Summary

The following table summarizes the typical photophysical and binding properties of naphthalene-derivative-based Al³⁺ probes. Note that exact values can vary depending on the specific derivative and experimental conditions (e.g., solvent, pH).

| Parameter | Typical Value | Significance |

| Excitation Wavelength (λex) | ~350 - 370 nm | Excitation in the near-UV range minimizes autofluorescence from biological samples. |

| Emission Wavelength (λem) | ~440 - 460 nm | Emission in the visible blue region is easily detectable with standard fluorometers.[7] |

| Stokes Shift | > 80 nm | A large Stokes shift minimizes self-quenching and improves signal resolution. |

| Limit of Detection (LOD) | 10⁻⁷ to 10⁻⁸ M | High sensitivity allows for the detection of trace amounts of Al³⁺.[5][8] |

| Binding Stoichiometry (Probe:Al³⁺) | 1:1 or 2:1 | Defines the chemical nature of the complex formed.[5][6][7] |

| Binding Constant (Ka) | 10⁴ to 10⁵ M⁻¹ | Indicates a strong binding affinity between the probe and Al³⁺.[5] |

Selectivity Profile

A crucial attribute of any chemosensor is its selectivity for the target analyte over other potentially competing species. This compound exhibits a pronounced fluorescence enhancement for Al³⁺, while other metal ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Hg²⁺ induce little to no change in fluorescence. This high selectivity is attributed to the specific coordination chemistry, ionic radius, and charge density of the Al³⁺ ion, which perfectly complements the binding pocket of the probe.[6][8]

Experimental Protocols

Disclaimer: All laboratory work should be conducted in compliance with institutional safety guidelines. Use appropriate personal protective equipment (PPE).

Materials and Reagents

-

This compound (Probe)

-

Aluminum chloride (AlCl₃) or Aluminum nitrate (Al(NO₃)₃)

-

Salts of other metal ions for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, etc.)

-

Solvent: A suitable solvent system, often a mixture of an organic solvent like Methanol, Ethanol, or Acetonitrile (ACN) and an aqueous buffer (e.g., HEPES, pH 7.4), is used to ensure solubility of the probe and the metal salts.[8][12]

-

HEPES buffer (10 mM, pH 7.4)

-

Deionized water

-

Equipment: Spectrofluorometer, UV-Vis spectrophotometer, pH meter, micropipettes, quartz cuvettes.

Preparation of Stock Solutions

-

Probe Stock Solution (1 mM): Dissolve an accurately weighed amount of this compound in the chosen organic solvent (e.g., Methanol) to prepare a 1 mM stock solution. Store in the dark to prevent photodegradation.

-

Al³⁺ Stock Solution (10 mM): Dissolve an accurately weighed amount of AlCl₃ in deionized water to prepare a 10 mM stock solution.

-

Interfering Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of other metal salts in deionized water.

Protocol 1: Fluorescence Titration for Al³⁺ Detection

This protocol establishes the quantitative relationship between Al³⁺ concentration and fluorescence intensity.

Caption: Workflow for fluorescence titration experiment.

Step-by-Step Procedure:

-

Prepare a working solution of the probe (e.g., 10 µM) in the chosen buffer system (e.g., ACN/HEPES buffer, 1:4, v/v).[12]

-

Transfer 2 mL of the probe working solution into a quartz cuvette.

-

Place the cuvette in the spectrofluorometer and record the initial fluorescence emission spectrum (this is F₀). Set the excitation wavelength based on the probe's absorption maximum (~360 nm).

-

Sequentially add small aliquots (e.g., 2-10 µL) of the Al³⁺ stock solution (or a diluted working solution) to the cuvette.

-

After each addition, mix gently and allow the solution to incubate for a predetermined optimal time (e.g., 5-10 minutes) to ensure the reaction reaches equilibrium.

-

Record the fluorescence emission spectrum.

-

Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

-

Plot the change in fluorescence intensity (F - F₀) at the emission maximum against the concentration of Al³⁺.

-

Limit of Detection (LOD) Calculation: The LOD can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve in the linear range.

Protocol 2: Selectivity and Interference Study

This protocol validates the probe's specificity for Al³⁺.

-

Prepare a series of cuvettes, each containing 2 mL of the probe working solution (e.g., 10 µM).

-

To the first cuvette, add a specific concentration of Al³⁺ (e.g., 5 equivalents) and record the fluorescence intensity.

-

To the other cuvettes, add the same concentration (e.g., 5 equivalents) of each of the potentially interfering metal ions (Na⁺, K⁺, Ca²⁺, etc.) and record their respective fluorescence intensities.

-

For interference studies, first add the interfering metal ion to a cuvette containing the probe, record the fluorescence, and then add Al³⁺ to the same cuvette to observe if the response to Al³⁺ is affected.

-

Compare the fluorescence response generated by Al³⁺ to that of other ions. A bar graph is an effective way to visualize this data.

Protocol 3: Determination of Binding Stoichiometry (Job's Plot)

Job's method of continuous variation is used to determine the binding ratio of the probe to Al³⁺.[13][14]

Sources

- 1. internationaljournalssrg.org [internationaljournalssrg.org]

- 2. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. (PDF) Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion [academia.edu]

- 7. An AL3+-selective fluorescent probe derived from of naphthalene | International Journal of Current Research [journalcra.com]

- 8. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel reversible fluorescent probe based on naphthalimide for sequential detection of aluminum (Al3+) and fluoride (F−) ions and its applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | CAS 93-09-4 [matrix-fine-chemicals.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Esterification of naphthalene-2-carboxylic acid with methanol experimental protocol

Abstract & Scope

This application note details the optimized protocol for the synthesis of Methyl 2-naphthoate (nerolin) from naphthalene-2-carboxylic acid (2-naphthoic acid) using acid-catalyzed Fischer esterification. Methyl 2-naphthoate is a critical intermediate in pharmaceutical synthesis and a valuable fixative in the fragrance industry due to its orange-blossom scent.

While the Fischer esterification is a classic equilibrium-limited reaction, this protocol integrates specific process controls—stoichiometric excess and thermal management—to maximize yield without the need for complex water-removal apparatus (e.g., Dean-Stark) typically required for higher boiling alcohols.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution. The carboxylic acid is not sufficiently electrophilic to react with methanol (a weak nucleophile) directly. Strong acid catalysis (

Key Mechanistic Driver: The reaction is reversible (

Figure 1: Step-wise mechanistic pathway of acid-catalyzed Fischer esterification.

Experimental Design & Materials

Reagents and Stoichiometry

| Component | Role | MW ( g/mol ) | Equiv. | Qty (Example) |

| 2-Naphthoic Acid | Substrate | 172.18 | 1.0 | 5.00 g |

| Methanol (MeOH) | Reactant/Solvent | 32.04 | ~40.0 | 50 mL |

| Sulfuric Acid ( | Catalyst | 98.08 | 0.5 | 1.0 mL |

| Sodium Bicarbonate | Quenching Agent | 84.01 | N/A | Sat.[2] Soln. |

Equipment

-

100 mL Round-bottom flask (RBF)

-

Reflux condenser

-

Magnetic stir bar & Hotplate

-

Ice-water bath

-

Vacuum filtration setup (Buchner funnel)[3]

Detailed Protocol

Phase 1: Reaction Setup

-

Charge: To a dry 100 mL RBF equipped with a magnetic stir bar, add 5.00 g (29 mmol) of 2-naphthoic acid.

-

Solvation: Add 50 mL of anhydrous methanol. Note: The acid may not dissolve completely at room temperature; this is normal.

-

Catalysis: While stirring, carefully add 1.0 mL of concentrated sulfuric acid dropwise.

-

Expert Insight: The addition is exothermic. Add slowly to prevent local boiling.

-

-

Assembly: Attach the reflux condenser. Ensure water flow is active in the condenser.

Phase 2: Reaction & Reflux[1]

-

Heating: Heat the mixture to a gentle reflux (Methanol b.p. 64.7°C). The solid acid should dissolve completely as the temperature rises, forming a clear solution.

-

Duration: Maintain reflux for 3 to 4 hours .

-

Monitoring: Reaction progress can be monitored via TLC (Solvent: 20% Ethyl Acetate in Hexanes). The starting material (

) should disappear, replaced by the ester (

-

Phase 3: Workup & Isolation

-

Cooling: Remove the flask from heat and allow it to cool to room temperature.

-

Precipitation: Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold water while stirring vigorously.

-

Neutralization: If the product oils out (forms a liquid instead of solid), the water is too warm. Add more ice. If the mixture is highly acidic, add saturated

solution until gas evolution ceases (pH ~7). -

Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with 50 mL of cold water to remove residual acid.

Phase 4: Purification

-

Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask.

-

Dissolve in the minimum amount of hot Methanol (~15-20 mL).

-

Add hot water dropwise until slight turbidity (cloudiness) persists.

-

Allow to cool slowly to room temperature, then place in an ice bath.

-

-

Final Isolation: Filter the pure crystals and dry in a desiccator or vacuum oven at 40°C.

Process Validation (QC)

To ensure the protocol yielded the correct compound, the following validation workflow is required.

Figure 2: Quality Control decision tree for Methyl 2-naphthoate.

Data for Validation

-

Melting Point: 75–77°C (Literature value).[7]

-

Yield: Typical yields range from 75% to 85%.

Expert Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield (<50%) | Equilibrium limitation (Water buildup). | Add molecular sieves (3Å) to the reaction flask or increase reflux time. |

| Product "Oiling Out" | Water bath was too warm during workup. | Ensure quench water is <5°C (ice slurry). If oil persists, extract with Dichloromethane (DCM), dry over |

| Yellow/Brown Color | Oxidation or impurities. | Recrystallize with a small amount of activated charcoal. |

High-Yield Alternative (Thionyl Chloride):

For substrates sensitive to equilibrium issues, convert 2-naphthoic acid to the acid chloride using

Safety & HSE

-

Methanol: Highly flammable and toxic. Causes blindness if ingested. Use in a fume hood.[8]

-

Sulfuric Acid: Corrosive. Reacts violently with water. Always add acid to solvent, never reverse.

-

2-Naphthoic Acid: Irritant to eyes and skin.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification protocols).

-

Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Protocol. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8663, 2-Naphthoic acid. Retrieved from

-

Organic Chemistry Portal. (n.d.). Fischer Esterification.[9][10][11] Retrieved from

Sources

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Methylnaphthalene | C11H10 | CID 7055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-naphthoate 97 2459-25-8 [sigmaaldrich.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

Troubleshooting & Optimization

Side product formation in the synthesis of naphthalene-2-carboxylic acid

Topic: Troubleshooting Side Product Formation & Impurity Profiling Audience: Process Chemists, R&D Scientists, Drug Development Leads[1]

System Overview & Reaction Logic

The Core Challenge: The synthesis of Naphthalene-2-carboxylic acid (2-NCA) via the oxidation of 2-methylnaphthalene (2-MN) is a competition between side-chain oxidation (desired) and ring degradation (undesired).[1]

In high-performance pharmaceutical applications, purity is paramount.[1] The most robust industrial and laboratory method utilizes a Cobalt-Manganese-Bromide (Co-Mn-Br) catalytic system (aerobic oxidation) or stoichiometric oxidants like Permanganate (

The following diagram illustrates the kinetic competition occurring in your reactor. Use this to visualize where your process is deviating.[1][2]

Figure 1: Reaction network showing the competition between methyl-group oxidation (green path) and ring degradation (red nodes).[1]

Impurity Profiling & Troubleshooting (FAQ)

This section addresses specific "symptoms" observed in the crude product.

Ticket #001: "My product is yellow/orange. It should be white."

Diagnosis: Contamination with Quinones (e.g., Menadione).[1]

-

Root Cause: Oxidation of the aromatic ring occurs alongside methyl group oxidation. This is often caused by excessive temperature or uncontrolled oxidant addition (spikes in concentration).[1]

-

Mechanism: The electron-rich naphthalene ring is susceptible to electrophilic attack by active oxygen species, forming 2-methyl-1,4-naphthoquinone.[1]

-

Corrective Action:

Ticket #002: "High Acid Value, but HPLC purity is low."

Diagnosis: Phthalic Acid formation (Over-oxidation).[1]

-

Root Cause: "Ring Fission."[1][3] The naphthalene ring has been cleaved. This is common in harsh conditions (e.g., vigorous

oxidation or prolonged reaction times in Co/Mn/Br systems).[1] -

Detection: Phthalic acid is a dicarboxylic acid.[1] It will inflate your acid value titrations, mimicking a high yield of 2-NCA.[1]

-

Corrective Action:

-

Quench Earlier: Monitor the disappearance of the intermediate (2-naphthaldehyde) by TLC/HPLC and stop immediately upon conversion.

-

Water Management: In catalytic systems, water accumulation can stall the desired cycle, forcing you to run longer/hotter, which promotes degradation.

-

Ticket #003: "Melting point is depressed (175°C instead of 185°C)."

Diagnosis: Aldehyde retention or Isomer contamination.[1][2]

-

Root Cause A (Aldehyde): Incomplete oxidation.[1] The reaction was stopped too early.

-

Root Cause B (Isomer): Presence of 1-Naphthoic Acid .[1]

-

Differentiation:

-

Aldehyde: Visible as a distinct peak in HPLC/GC and often has a characteristic odor.

-

Isomer: Very close retention time to product.[1]

-

-

Corrective Action:

Data Summary: Side Product Properties

| Side Product | Origin | Solubility Profile | Removal Strategy |

| 2-Naphthaldehyde | Incomplete Oxidation | Soluble in organic solvents; insoluble in aqueous base.[1] | Acid/Base Extraction (Remains in organic layer).[1] |

| Phthalic Acid | Over-Oxidation (Ring Split) | High water solubility (especially hot).[1] | Hot Water Wash (Product is insoluble; impurity dissolves).[1] |

| Menadione (Quinone) | Ring Oxidation | Soluble in organics; neutral.[1] | Acid/Base Extraction (Remains in organic layer).[1] |

| 1-Naphthoic Acid | Feedstock Impurity | Similar to Product.[1][4][5] | Difficult. Requires fractional crystallization or pure feedstock.[1] |

| Binaphthyls | Radical Coupling | Insoluble in water; soluble in aromatics.[1] | Filtration of crude alkali solution (often insoluble tars). |

Standard Operating Procedure (SOP): Purification Workflow

This protocol is designed to isolate pure 2-NCA from a crude oxidation mixture containing aldehydes, quinones, and phthalic acid.[1]

Reagents Required:

-

10% NaOH (aq)[1]

-

Ethyl Acetate (or Dichloromethane)[1]

-

Activated Charcoal

-

Hydrochloric Acid (conc.)[1]

-

Methanol (for crystallization)[1]

Step-by-Step Protocol:

-

Basification (The "Neutral Cut"):

-

Filtration/Extraction:

-

If solid impurities are high: Filter the alkaline solution through Celite.

-

If oils are present: Wash the aqueous alkaline layer with Ethyl Acetate (

vol).[1] -

Checkpoint: The aqueous layer now contains the Product (as salt) and Phthalic impurity (as salt). The organic layer contains the neutrals (Aldehyde/Quinone) and is discarded.

-

-

Acidification & Precipitation:

-

Acidify the aqueous phase slowly with HCl to pH 2.

-

Critical Step: Do not cool immediately. Stir at 50–60°C.

-

Logic: 2-NCA precipitates efficiently. Phthalic acid is significantly more soluble in warm water and will remain largely in solution.[1]

-

-

Filtration & Hot Water Wash:

-

Final Crystallization:

References

-

Gao, H., et al. (2012). "Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst."[1][6] Asian Journal of Chemistry, 24(10), 4445-4448.[1][6]

-

Organic Syntheses (1948). "2-Naphthoic Acid."[1] Organic Syntheses, Coll.[1] Vol. 2, p. 428.

-

Source:[1]

- Relevance: Establishes baseline properties and hypochlorite oxid

-

-

Suresh, A.K., et al. (2000). "Engineering aspects of industrial liquid-phase air oxidation of hydrocarbons."[1] Ind.[1][2][4][7][8][9][10][11][12] Eng. Chem. Res., 39(11), 3958–3997.[1]

-

Google Patents (1987). "Process for the preparation of naphthalene-2,6-dicarboxylic acid."[1] EP0212221B1.[1]

-

Source:[1]

- Relevance: Discusses impurity profiles (aldehydes)

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. youtube.com [youtube.com]

- 3. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. EP0212221B1 - Process for the preparation of naphthalene-2,6-dicarboxylic acid - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 9. Page loading... [wap.guidechem.com]

- 10. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]

- 11. US5153339A - Process for separation of naphthoquinone and phthalic acid - Google Patents [patents.google.com]

- 12. CN103965039A - Method for synthesizing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

pH effects on the solubility and stability of naphthalene-2,6-dicarboxylic acid

[1]